D-Mannose-18O2
Description
D-Mannose-18O₂ is an isotopically labeled derivative of D-mannose, where two oxygen atoms are replaced with the stable isotope oxygen-18 (¹⁸O). This modification is critical for tracer studies in metabolic pathways, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling experiments to track biochemical processes .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-GDALOXOSSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Isotopic Exchange Reactions in Aqueous Media
$$^{16}\text{O}/^{18}\text{O}$$ Exchange via Acid-Catalyzed Hydrolysis
The most common method for introducing $$^{18}\text{O}$$ into carbohydrates involves acid-catalyzed hydrolysis in $$ \text{H}_2^{18}\text{O} $$. For D-mannose, this process targets oxygen atoms in hydroxyl (-OH) and carbonyl (C=O) groups. Key steps include:
- Reaction Conditions : Dissolving D-mannose in $$ \text{H}_2^{18}\text{O} $$ (97–99% isotopic purity) at 95°C for 24–48 hours under acidic catalysis (e.g., 0.1 M HCl).
- Mechanism : Protonation of hydroxyl groups facilitates nucleophilic substitution, replacing $$^{16}\text{O}$$ with $$^{18}\text{O}$$. For carbonyl groups, keto-enol tautomerism enables isotopic exchange.
- Outcomes :
- Positional Specificity : Exchange occurs preferentially at C3 and C4 hydroxyl groups due to steric accessibility.
- Yield : ~60–70% incorporation efficiency for two $$^{18}\text{O}$$ atoms after 48 hours.
- Purity : Requires subsequent purification via high-performance liquid chromatography (HPLC) using ZIC-cHILIC columns (Merck Millipore) to separate labeled and unlabeled species.
Table 1: Isotopic Exchange Parameters for D-Mannose-$$^{18}\text{O}_2$$
| Parameter | Value/Range |
|---|---|
| Temperature | 95°C |
| Reaction Time | 24–48 hours |
| $$ \text{H}_2^{18}\text{O} $$ Purity | ≥97% |
| Catalyst | 0.1 M HCl |
| Incorporation Efficiency | 60–70% (two $$^{18}\text{O}$$) |
Enzymatic Synthesis Using $$^{18}\text{O}_2$$ Gas
Oxidase-Catalyzed Oxidation of D-Mannitol
A patent by CN115896206A describes an enzymatic route for D-mannose synthesis from D-mannitol, adaptable for isotopic labeling:
- Enzyme System : Recombinant oxidase (e.g., Gluconobacter oxydans mannitol dehydrogenase) or engineered mutants.
- Procedure :
- Substrate Preparation : D-mannitol dissolved in phosphate buffer (pH 7.0).
- Isotopic Incorporation : Reaction chamber purged with $$^{18}\text{O}2$$ gas (Sigma-Aldrich) to replace atmospheric $$^{16}\text{O}2$$.
- Catalysis : Enzyme oxidizes D-mannitol to D-mannose, incorporating $$^{18}\text{O}$$ at the C2 and C3 positions via water-mediated proton transfer.
- Advantages :
Chemical Synthesis from $$^{18}\text{O}$$-Labeled Precursors
Epimerization of D-Glucose-$$^{18}\text{O}_2$$
Base-catalyzed epimerization converts D-glucose-$$^{18}\text{O}2$$ to D-mannose-$$^{18}\text{O}2$$:
Quality Control and Analytical Validation
Mass Spectrometry (MS) Profiling
Nuclear Magnetic Resonance (NMR)
- $$^{13}\text{C}$$ NMR : Isotopic shifts at C3 and C4 (Δδ = 0.02–0.05 ppm) verify $$^{18}\text{O}$$ positions.
- $$^{17}\text{O}$$ NMR : Direct detection of $$^{18}\text{O}$$-enriched sites.
Table 2: Analytical Parameters for D-Mannose-$$^{18}\text{O}_2$$
| Technique | Target | Result |
|---|---|---|
| LC-MS/MS | [M+2] ion | m/z 183.06 (calculated) |
| HRMS | Isotopic purity | 98.2% |
| $$^{13}\text{C}$$ NMR | C3/C4 shifts | δ 73.4 → 73.45 (Δ +0.05 ppm) |
Chemical Reactions Analysis
Types of Reactions
D-Mannose-18O2 undergoes various chemical reactions, including:
Oxidation: D-mannose can be oxidized to form D-mannonic acid.
Reduction: Reduction of D-mannose can yield D-mannitol.
Isomerization: D-mannose can be isomerized to D-fructose or D-glucose.
Epimerization: D-mannose can be epimerized to D-glucose using specific enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium on carbon.
Isomerization: Enzymes such as D-lyxose isomerase and D-mannose isomerase.
Epimerization: Enzymes like cellobiose 2-epimerase.
Major Products
Oxidation: D-mannonic acid.
Reduction: D-mannitol.
Isomerization: D-fructose and D-glucose.
Epimerization: D-glucose.
Scientific Research Applications
D-Mannose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the pathways of glycoprotein synthesis and degradation.
Medicine: Investigated for its potential in preventing urinary tract infections and as a therapeutic agent in metabolic disorders.
Industry: Used in the production of dietary supplements and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
D-Mannose-18O2 exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-mannose binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from adhering to the urothelial cells. This mechanism reduces the likelihood of infection and promotes the clearance of bacteria from the urinary tract .
Comparison with Similar Compounds
D-Mannose (CAS RN 3458-28-4)
- Structural Relationship: D-Mannose is the unlabeled parent compound of D-Mannose-18O₂, sharing identical stereochemistry and functional groups except for isotopic substitution.
- Physical Properties: Molecular weight: 180.15 g/mol (vs. 184.15 g/mol for D-Mannose-18O₂ due to isotopic mass difference). Melting point: 133°C (D-Mannose-18O₂ may exhibit a marginally higher melting point due to isotopic effects) .
- Applications: Used in dietary supplements for urinary tract health and as a precursor in glycobiology. D-Mannose-18O₂ is specialized for isotopic tracing in metabolic studies .
L-Mannose (CAS RN 10030-80-5)
- Structural Relationship: Enantiomer of D-mannose, differing in the configuration of hydroxyl groups.
- Physical Properties: Melting point: 129–131°C, slightly lower than D-mannose due to stereochemical differences .
- Applications: Rarely used in biological systems due to its non-natural configuration.
D-Mannosamine Hydrochloride (CAS RN 5505-63-5)
- Structural Relationship: An amino sugar derivative of D-mannose, with an amino group replacing the C-2 hydroxyl group.
- Physical Properties: Molecular weight: 215.63 g/mol (hydrochloride salt form). Solubility: Highly soluble in water, unlike D-Mannose-18O₂, which may exhibit similar solubility but distinct reactivity due to isotopic labeling .
- Applications: Used in glycosylation studies and as a metabolic inhibitor. D-Mannose-18O₂ serves complementary roles in tracking sugar uptake and turnover .
Functional Comparison with Isotopically Labeled Sugars
- Stability: ¹⁸O-labeled compounds like D-Mannose-18O₂ are stable under physiological conditions, making them suitable for long-term tracer studies.
- Synthesis: Requires specialized methods, such as hydrolysis of mannose-containing polymers in H₂¹⁸O or enzymatic incorporation of ¹⁸O .
- Detection: Distinguished from unlabeled D-mannose via mass spectrometry or NMR due to mass shifts or isotopic splitting patterns.
Data Tables
Table 1: Physical and Chemical Properties of D-Mannose-18O₂ and Analogs
Table 2: Isotopic and Functional Differences
| Property | D-Mannose-18O₂ | D-Mannose | D-Mannosamine HCl |
|---|---|---|---|
| Isotopic Label | ¹⁸O (two atoms) | None | None |
| Detection Method | MS/NMR | HPLC | Mass spectrometry |
| Primary Research Use | Metabolic tracing | Therapeutic | Enzyme inhibition |
Research Implications and Limitations
- Advantages of D-Mannose-18O₂: Enables precise tracking of mannose metabolism in vivo, unaffected by kinetic isotope effects common to ¹³C or ²H labels.
- Safety : Handling precautions for isotopic compounds align with general lab safety protocols (e.g., avoiding inhalation of dust) .
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